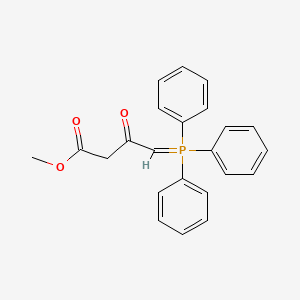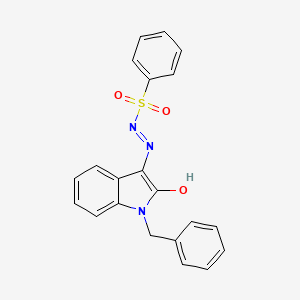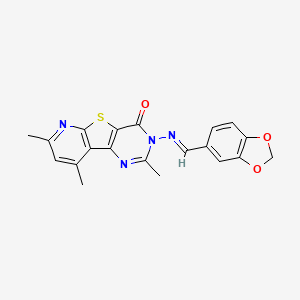
1,2-Nonanediol
Descripción general
Descripción
1,2-Nonanediol is a chemical compound with the molecular formula C9H20O2 . It has an average mass of 160.254 Da and a monoisotopic mass of 160.146332 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Nonanediol consists of 9 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . It has two hydroxyl groups attached to the first and second carbon atoms, making it a diol .Physical And Chemical Properties Analysis
1,2-Nonanediol has a density of 0.9±0.1 g/cm3, a boiling point of 257.5±8.0 °C at 760 mmHg, and a flash point of 115.0±13.0 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Biotechnological Production
- Metabolic Engineering in Microbes for Propanediol Production : Studies have demonstrated the use of engineered Escherichia coli for the biosynthesis of 1,2-propanediol (1,2-PDO) via novel metabolic pathways. This process circumvents cytotoxicity issues associated with traditional methods and achieves high yields and optical purities of the product (Niu et al., 2018). Additionally, Thermoanaerobacterium thermosaccharolyticum has been found to ferment sugars to 1,2-PDO, providing an environmentally friendly alternative to petrochemical-derived methods (Altaras et al., 2001).
Chemical Synthesis and Applications
- Selective Oxidation to Lactic Acid : Gold-based nanoparticulate catalysts have been used for the oxidation of 1,2-propanediol to lactic acid under mild conditions. This method is significant for producing biodegradable polymers, offering an environmentally sustainable approach (Ryabenkova et al., 2013).
Microbial Production and Industrial Applications
- Microbial Production and Industrial Use : Research has focused on the microbial production of 1,2-propanediol, exploring its use in polymers, food, pharmaceuticals, and textile industries. Advances in fermentation technology have expanded its applications (Saxena et al., 2010).
Downstream Processing in Biotechnological Production
- Downstream Processing Challenges : The separation of diols like 1,2-propanediol from fermentation broth accounts for a significant portion of production costs. Various methods like evaporation, distillation, and membrane filtration have been explored, though no single method has emerged as both simple and efficient (Xiu & Zeng, 2008).
Genetic Engineering for Enhanced Production
- **Genetically Engineered Microorganisms for Production**: Recent research has been focused on developing genetically engineered strains for efficient biosynthesis of 1,3-propanediol, a related compound. These engineered strains aim to overcome limitations like low productivity and metabolite inhibition found in natural microorganisms (Yang et al., 2018).
Metabolic Engineering and Carbon Source Utilization
- Impact of Carbon Sources and Genetic Modification : Studies on Escherichia coli have shown that the carbon source and genetic modifications, like the deletion of lactate dehydrogenase, significantly affect the production of 1,2-propanediol. These findings are crucial for optimizing microbial production processes (Berríos-Rivera et al., 2003).
Astrochemical Significance
- Astrochemical Research : Research on 1,2-propanediol also extends to astrochemistry, where its conformers and vibrationally excited states have been investigated. Such studies aid in the astronomical detection of 1,2-propanediol and contribute to our understanding of astrochemical processes (Arenas et al., 2017).
Catalytic Conversion Studies
- Catalytic Hydrogenolysis of Glycerol to Propanediols : The catalytic conversion of glycerol to 1,2-propanediol and related compounds has been extensively studied. This research highlights various catalysts and reaction conditions for efficient production, contributing to sustainable chemical synthesis methods (Wang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
nonane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZULWUXNKDPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286853 | |
| Record name | 1,2-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Nonanediol | |
CAS RN |
42789-13-9 | |
| Record name | 1,2-Nonanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)

![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)





